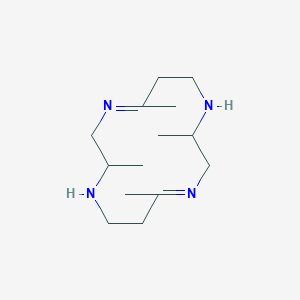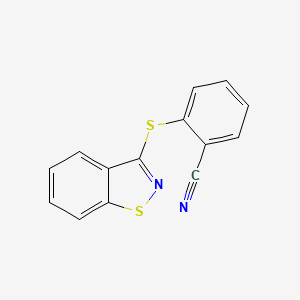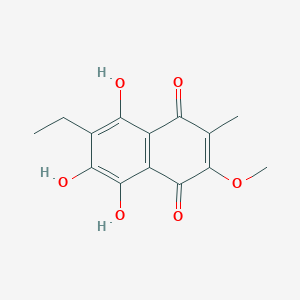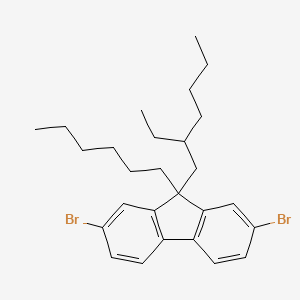![molecular formula C15H13NO6S B12559969 Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester CAS No. 151194-84-2](/img/structure/B12559969.png)
Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester is a chemical compound with the molecular formula C15H13NO6S. It is known for its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a phenylmethyl ester group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester typically involves the esterification of acetic acid with [(4-nitrophenyl)sulfonyl] chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:
Acetic acid+[(4-nitrophenyl)sulfonyl] chloride→Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to modifications that alter their function. The sulfonyl group enhances the reactivity of the compound, making it a potent inhibitor of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 4-nitrophenyl ester: Similar structure but lacks the sulfonyl group.
Acetic acid, phenylmethyl ester: Similar ester group but lacks the nitrophenyl and sulfonyl groups.
Uniqueness
Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer distinct reactivity and functional properties. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
151194-84-2 |
|---|---|
Molecular Formula |
C15H13NO6S |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
benzyl 2-(4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C15H13NO6S/c17-15(22-10-12-4-2-1-3-5-12)11-23(20,21)14-8-6-13(7-9-14)16(18)19/h1-9H,10-11H2 |
InChI Key |
BURPWBDFVOXPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)

![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)


![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)



![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)


